2-Bromo-6-chlorothieno[3,2-B]pyridine
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Overview
Description
2-Bromo-6-chlorothieno[3,2-B]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thieno[3,2-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorothieno[3,2-B]pyridine typically involves the bromination and chlorination of thieno[3,2-B]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the thieno[3,2-B]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorothieno[3,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[3,2-B]pyridine derivatives .
Scientific Research Applications
2-Bromo-6-chlorothieno[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorothieno[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chlorothieno[2,3-B]pyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- Thieno[3,2-B]pyridine derivatives
Uniqueness
2-Bromo-6-chlorothieno[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3BrClNS |
---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
2-bromo-6-chlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-7-2-5-6(11-7)1-4(9)3-10-5/h1-3H |
InChI Key |
QFUDYUDRMVDGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)Br)Cl |
Origin of Product |
United States |
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